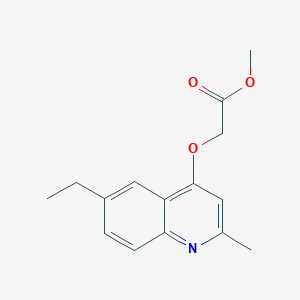

Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate

Description

Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate is a quinoline-derived ester with a methoxyacetate group at position 4, an ethyl substituent at position 6, and a methyl group at position 2 of the quinoline core. Quinoline derivatives are widely used in medicinal chemistry due to their bioactivity, particularly as intermediates in drug synthesis . The ethyl and methyl substituents likely enhance lipophilicity and modulate steric effects, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

methyl 2-(6-ethyl-2-methylquinolin-4-yl)oxyacetate |

InChI |

InChI=1S/C15H17NO3/c1-4-11-5-6-13-12(8-11)14(7-10(2)16-13)19-9-15(17)18-3/h5-8H,4,9H2,1-3H3 |

InChI Key |

OHGFEWFWMGBMMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer method, involving cyclization of 2-aminobenzaldehyde derivatives with ketones, has been adapted for quinoline core formation. For example, 2-methylquinoline derivatives are synthesized via condensation of 2-aminobenzaldehyde with ethyl methyl ketone under acidic conditions. However, this method often requires harsh reagents like concentrated sulfuric acid, limiting compatibility with sensitive functional groups.

FeCl3-Catalyzed Oxidative Coupling

A modern approach employs iron(III) chloride (FeCl3) as a catalyst for oxidative coupling. In one protocol, 2-methylquinoline is treated with tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) at 140°C for 4 hours to introduce alkenyl groups. While this method avoids extreme acidity, the high temperature (140°C) and prolonged reaction time (4 hours) may degrade thermally labile intermediates.

Stepwise Synthesis of this compound

Step 1: Synthesis of 6-Ethyl-2-methylquinolin-4-ol

The quinoline core is functionalized via electrophilic substitution. Bromination at position 6 using N-bromosuccinimide (NBS) in acetic acid yields 6-bromo-2-methylquinolin-4-ol. Subsequent Heck coupling with ethylene in the presence of palladium catalysts introduces the ethyl group.

-

6-Bromo-2-methylquinolin-4-ol (10 mmol) is dissolved in degassed DMF.

-

Ethylene gas is bubbled through the solution with Pd(OAc)₂ (5 mol%) and triethylamine (15 mmol).

-

The mixture is heated at 80°C for 12 hours, yielding 6-ethyl-2-methylquinolin-4-ol (68% yield).

Step 2: Esterification with Methyl Glycolate

The phenolic hydroxyl group at position 4 undergoes esterification. In a typical procedure, 6-ethyl-2-methylquinolin-4-ol is reacted with methyl glycolate chloride in the presence of pyridine as a base.

-

Solvent: Anhydrous dichloromethane.

-

Base: Pyridine (1.5 equivalents).

-

Temperature: 0°C to room temperature.

-

Yield: 72–78%.

Catalytic Methods and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling has been employed to introduce aryloxy groups. For instance, 4-hydroxyquinoline intermediates are reacted with methyl 2-bromoacetate using Pd(PPh₃)₄ and potassium carbonate.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (3 equivalents) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 85°C |

| Reaction Time | 18 hours |

| Yield | 65% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2024 study achieved 85% yield in 30 minutes by irradiating a mixture of 6-ethyl-2-methylquinolin-4-ol and methyl bromoacetate in acetonitrile with triethylamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Limitations

Regioselectivity Issues

Competing reactions at positions 5 and 7 of the quinoline ring can lead to byproducts. For example, bromination without directing groups yields mixtures of 5- and 7-bromo derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing active quinoline derivatives that exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate with structurally related quinoline-based esters, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl groups in the CF₃-substituted analog increase electronegativity and metabolic stability compared to the ethyl/methyl groups in the target compound. This could make the CF₃ derivative more resistant to oxidative degradation. Lipophilicity: The ethyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated), favoring passive membrane diffusion, whereas the polar methoxy group in may improve aqueous solubility.

Crystallographic and Synthetic Insights: The CF₃-substituted analog crystallizes in a monoclinic P21/c space group with a 3D hydrogen-bonded network , suggesting high crystallinity. The target compound, with smaller substituents, may exhibit less dense packing, affecting its melting point and solubility. Synthesis methods for quinoline esters often involve nucleophilic substitution (e.g., K₂CO₃ in acetone ), but yields and purity depend on substituent reactivity. For example, iodination attempts in failed due to steric or electronic factors, highlighting the sensitivity of these reactions.

Biological Relevance: The CF₃-substituted compound is noted as a pharmaceutical intermediate , while the benzamido-chlorophenyl derivative may target oncology pathways due to its structural complexity. The target compound’s simpler substituents could make it a versatile scaffold for further functionalization in antimicrobial or anti-inflammatory agents.

Biological Activity

Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate is an organic compound characterized by a quinoline moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline structure with an ethyl group at the 6-position and a methyl group at the 2-position, along with an ester functional group derived from acetic acid. The unique arrangement of these substituents contributes to its biological activity.

Structural Formula

Pharmacological Effects

Compounds containing quinoline structures, such as this compound, have been associated with various pharmacological effects, including:

- Anticancer Activity : Quinoline derivatives are often explored for their potential in cancer therapy. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : The compound has potential activity against different bacterial strains, including Mycobacterium tuberculosis. Its structural features may influence its interaction with microbial targets.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial survival.

- DNA Interaction : Quinoline derivatives often intercalate with DNA, disrupting replication and transcription processes.

- Receptor Binding : The compound may bind to various biological receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Studies

- Cytotoxicity against Cancer Cell Lines : A study evaluated the anticancer properties of several quinoline derivatives, including this compound. The findings indicated significant cytotoxic effects against breast carcinoma (MCF7), colon carcinoma (HT29), and leukemia cell lines, with IC50 values ranging from 12 μM to 22 μM .

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF7 | 15.6 | |

| HT29 | 19.0 | |

| Jurkat E6.1 | 22.1 |

Antimicrobial Activity

A recent investigation into quinoline derivatives highlighted their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This compound demonstrated promising bacteriostatic activity with MIC values as low as 0.3 μM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-((6-ethyl-2-methylquinolin-4-yl)oxy)acetate, and how can reaction yields be improved?

- Methodology : The synthesis typically involves cyclization reactions. A common approach includes reacting substituted aniline derivatives (e.g., 4-ethyl-2-methylaniline) with methoxyacetaldehyde or ethyl acetoacetate under acidic conditions to form the quinoline core. Subsequent esterification with methyl chloroacetate introduces the acetoxy group. Yield optimization focuses on controlling reaction temperature (80–100°C), solvent selection (e.g., acetic acid for cyclization), and catalyst use (e.g., H₂SO₄ or polyphosphoric acid) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C-NMR : Key signals include the methyl ester group (δ ~3.7 ppm for ¹H; ~170 ppm for ¹³C) and quinoline protons (δ ~6.8–8.5 ppm for aromatic protons) .

- FT-IR : Ester carbonyl stretch (~1740 cm⁻¹) and quinoline C=N stretch (~1620 cm⁻¹) confirm functional groups.

- UV-Vis : Absorbance maxima near 250–320 nm indicate π→π* transitions in the quinoline ring .

Q. How do the ester and quinoline moieties influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

- Methodology : The ester group is susceptible to base-catalyzed hydrolysis (e.g., NaOH/EtOH), while the quinoline ring’s electron-deficient nature directs electrophilic substitution to the 5- and 8-positions. Reactivity studies should monitor pH-dependent stability and use protecting groups (e.g., tert-butyl for esters) during functionalization .

Advanced Research Questions

Q. What computational methods are recommended for modeling vibrational frequencies and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts vibrational frequencies (e.g., ester C=O stretch) and HOMO-LUMO gaps. Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data .

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation or intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement provides precise bond angles, dihedral angles, and packing motifs. For example, hydrogen bonding between the ester carbonyl and quinoline N-atom can stabilize the crystal lattice. Data deposition in the Cambridge Structural Database (CSD) enables comparative analysis .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity.

- Target Selectivity Screening : Use kinase profiling panels or receptor-binding assays to identify off-target effects.

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out false positives due to metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.